6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid, Mixture of diastereomers, is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxy and carboxylic acid functional groups, along with the spirocyclic framework, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is usually achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step involves the protection of the amine group using Fmoc chloride under basic conditions.
Hydroxylation and carboxylation: These steps introduce the hydroxy and carboxylic acid groups, respectively, through selective oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like TFA (Trifluoroacetic acid) are used to remove the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid, Mixture of diastereomers: can be compared with other spirocyclic compounds such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: These compounds also have a spirocyclic core and are known for their biological activity, particularly in anticancer research.
Spirocyclic Lactams: These compounds are used in the synthesis of various pharmaceuticals and have a similar spirocyclic structure.
Uniqueness
The uniqueness of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid lies in its combination of functional groups and spirocyclic structure, which provides a versatile platform for chemical modifications and biological interactions.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-20(26)23(28)12-22(13-23)9-10-24(14-22)21(27)29-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,28H,9-14H2,(H,25,26) |
InChI Key |
WKCBXULCUILRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)(C(=O)O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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